Cloruro de heptano-1-sulfonilo

Descripción general

Descripción

Heptane-1-sulfonyl chloride is an organic compound that is widely used in a variety of industries. It is a colorless, oily liquid that is soluble in many organic solvents. The molecular formula of Heptane-1-sulfonyl Chloride is C7H15ClO2S .

Synthesis Analysis

Sulfonyl chlorides, including Heptane-1-sulfonyl Chloride, are typically prepared from sulfonyl chlorides and alcohols . A clean and economic synthesis of alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts is simple, environment- and worker-friendly . The procedure uses readily accessible reagents, offers safe operations and easy purification without chromatography, and affords high yields .Chemical Reactions Analysis

Heptane-1-sulfonyl Chloride can participate in various chemical reactions. For instance, it can undergo degradation and form products of its plasma-chemical transformation by microwave discharge treatment . Chemical reactions resulting in reactive species, namely free radicals that form lower hydrocarbons and polyaromatic structures are presented .Aplicaciones Científicas De Investigación

Síntesis orgánica

Las sulfonas, incluido el cloruro de heptano-1-sulfonilo, son intermediarios versátiles en la síntesis orgánica . Pueden emplearse como un modulador temporal de la reactividad química . Esto permite una variedad de transformaciones diferentes con este grupo funcional, lo que lleva a la descripción de las sulfonas como 'camaleones químicos’ .

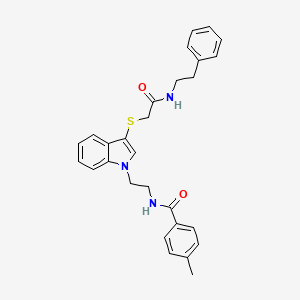

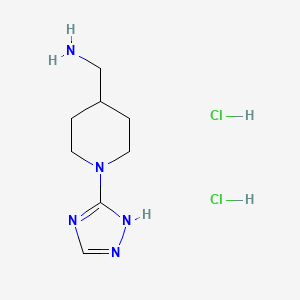

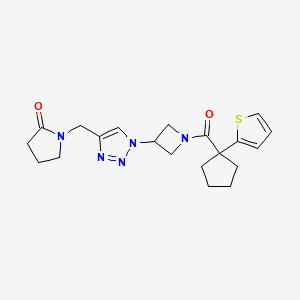

Química medicinal

Las moléculas que llevan una unidad de sulfona han encontrado diversas aplicaciones en campos diversos como los farmacéuticos . Son bloques de construcción importantes en la construcción de moléculas biológicamente activas .

Ciencia de los materiales

En el campo de la ciencia de los materiales, las sulfonas juegan un papel importante. Se utilizan en la construcción de materiales funcionales .

Química de polímeros

Las sulfonas se utilizan en la química de polímeros. El grupo sulfona puede estabilizar carbaniones adyacentes, lo que es beneficioso en la formación de polímeros .

Funcionalización del enlace C–S

La excepcional versatilidad de las sulfonas se ha explotado ampliamente en la síntesis orgánica a lo largo de varias décadas . Los tremendos avances en las funcionalizaciones desulfitativas catalíticas han abierto una nueva área de investigación . Este campo emergente está mostrando derivados de sulfona como una nueva clase de sustratos que permiten la construcción catalítica de enlaces C–C y C–X .

Bioquímica

En bioquímica, se están explorando las aplicaciones de los radicales de azufre, que pueden derivarse de las sulfonas . Se resumen las emocionantes aplicaciones de la investigación actual que involucra radicales de azufre en la teoría de los enlaces, la síntesis orgánica, la química de polímeros, la ciencia de los materiales y la bioquímica .

Mecanismo De Acción

Target of Action

Heptane-1-sulfonyl Chloride (HSCl) is an organic compound that is widely used in various industries. The primary targets of HSCl are organic compounds, particularly those containing nucleophilic functional groups . It acts as an electrophile, reacting with nucleophiles in a process known as electrophilic aromatic substitution .

Mode of Action

The mode of action of HSCl involves the formation of a sulfonyl group (SO2Cl) on the target molecule . This is achieved through an electrophilic aromatic substitution reaction, where HSCl acts as the electrophile . The sulfonyl group can then react with a nucleophile, such as ammonia, to form a sulfonamide .

Biochemical Pathways

The biochemical pathways affected by HSCl are primarily related to the synthesis of sulfonamides . Sulfonamides are a class of compounds that have a wide range of biological activities, including antibacterial, antiviral, and anticancer properties . The introduction of a sulfonyl group by HSCl can therefore lead to the formation of these biologically active compounds .

Result of Action

The result of HSCl’s action is the formation of sulfonamides, which can have various molecular and cellular effects depending on their specific structure . For example, some sulfonamides can inhibit the growth of bacteria by blocking the synthesis of folic acid, a necessary component for bacterial growth .

Action Environment

The action of HSCl can be influenced by various environmental factors. For instance, the reaction of HSCl with nucleophiles can be affected by the presence of light, with different products being formed under different light conditions . Additionally, the pH and temperature of the reaction environment can also influence the reaction rate and product distribution .

Safety and Hazards

Heptane-1-sulfonyl Chloride is classified as a flammable liquid (Category 2), skin irritant (Category 2), and specific target organ toxicity - single exposure (Category 3), Central nervous system, H336 . It also poses an aspiration hazard (Category 1), H304 . It is very toxic to aquatic life with long-lasting effects .

Direcciones Futuras

Sulfone derivatives, including Heptane-1-sulfonyl Chloride, are emerging as a new class of substrates enabling catalytic C–C and C–X bond construction . New facets of sulfone reactivity are being explored to further expand the flexibility of C–S bonds, with an emphasis on key mechanistic features . This knowledge should stimulate impactful improvements on the use of sulfones in catalytic desulfitative C–C and C–X bond formation .

Análisis Bioquímico

Biochemical Properties

Heptane-1-sulfonyl chloride, like other sulfonyl chlorides, is produced by free-radical reactions of chlorine, sulfur dioxide, and hydrocarbons . In the context of biochemical reactions, sulfonyl chlorides are known to interact with various enzymes, proteins, and other biomolecules . For instance, sulfonamides, which contain a similar functional group, exhibit a range of pharmacological activities such as anti-carbonic anhydrase and anti-tetrahydrofolate reductase, allowing them to play a role in treating a diverse range of disease states .

Cellular Effects

While specific cellular effects of Heptane-1-sulfonyl chloride are not well-documented, it’s worth noting that sulfonyl chlorides, in general, are known to interact with various cellular components. For instance, sulfonamides, which contain a similar functional group, can interact with enzymes like carbonic anhydrase and dihydropteroate synthetase, influencing cell function .

Molecular Mechanism

The molecular mechanism of Heptane-1-sulfonyl chloride is not well-studied. Sulfonyl chlorides are known to participate in free-radical reactions . They can react with a variety of nucleophiles, leading to the formation of sulfonates . This reaction is catalyzed by a supergene family of enzymes called sulfotransferases (SULTs) .

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

Metabolic Pathways

Heptane-1-sulfonyl chloride, like other sulfonyl chlorides, is likely to be involved in sulfonation, an important reaction in the metabolism of numerous xenobiotics, drugs, and endogenous compounds . The universal sulfonate donor for these reactions is 3′-phosphoadenosine 5′-phosphosulfate (PAPS), and the transfer of sulfonate to a hydroxyl or amino group is catalyzed by sulfotransferases (SULTs) .

Transport and Distribution

Subcellular Localization

. For instance, targeting signals or post-translational modifications can direct a compound to specific compartments or organelles .

Propiedades

IUPAC Name |

heptane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15ClO2S/c1-2-3-4-5-6-7-11(8,9)10/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXIUMEKDVYLMOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927-92-4 | |

| Record name | 1-Heptanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.2]oct-5-ene-2-sulfonyl fluoride](/img/structure/B2418276.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide](/img/structure/B2418278.png)

![2-[(2-Benzyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-1-(4-bromophenyl)ethanone](/img/structure/B2418280.png)

![3-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-4-oxo-6,7-dihydro-5H-1-benzofuran](/img/structure/B2418283.png)

![N-(1-Cyanocyclohexyl)-2-[[(1R,2S)-2-(3-hydroxypyrrolidin-1-yl)cyclopentyl]amino]acetamide](/img/structure/B2418285.png)

![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2418290.png)

![{[(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]sulfanyl}acetic acid](/img/structure/B2418291.png)

![1-(4-Chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2418293.png)

![N-[1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2418295.png)

![N-Methyl-2-oxo-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-pyridine-4-carboxamide](/img/structure/B2418296.png)

![N-cyclopropyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2418297.png)